N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine

IRAK4 X-ray crystallography Structure-based drug design

N,N-Dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a synthetic small molecule belonging to the 4-aryloxyquinazoline class, developed as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The compound features a quinazoline core linked via an ether bridge to a cyclohexane ring bearing a basic N,N-dimethylamine substituent.

Molecular Formula C16H21N3O
Molecular Weight 271.364
CAS No. 1101428-93-6
Cat. No. B2937494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine
CAS1101428-93-6
Molecular FormulaC16H21N3O
Molecular Weight271.364
Structural Identifiers
SMILESCN(C)C1CCC(CC1)OC2=NC=NC3=CC=CC=C32
InChIInChI=1S/C16H21N3O/c1-19(2)12-7-9-13(10-8-12)20-16-14-5-3-4-6-15(14)17-11-18-16/h3-6,11-13H,7-10H2,1-2H3
InChIKeyCGBWTRGALRUDGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine (CAS 1101428-93-6): A Quinazoline-Based IRAK4 Kinase Inhibitor Scaffold


N,N-Dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine is a synthetic small molecule belonging to the 4-aryloxyquinazoline class, developed as a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). [1] The compound features a quinazoline core linked via an ether bridge to a cyclohexane ring bearing a basic N,N-dimethylamine substituent. It emerged from a structure-based drug design campaign at Merck that optimized high-throughput screening hits to deliver orally bioavailable inhibitors with excellent pharmacokinetic profiles and kinase selectivity, targeting the IRAK4-mediated IL-1R and TLR signaling pathways. [2]

Why Generic Substitution Fails for N,N-Dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine in IRAK4 Research


The IRAK4 active site is highly specific, and small structural modifications on the quinazoline scaffold can drastically alter kinase selectivity, cellular potency, and pharmacokinetic (PK) parameters. [1] A direct comparison between N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine and its close 6-nitro analogue reveals that a single substituent change on the quinazoline ring dictates the inhibitor's binding mode and potency profile. [2] Consequently, substituting one 4-aryloxyquinazoline for another without precise quantitative reconciliation risks introducing unpredictable shifts in target engagement, off-target activity, and in vivo efficacy, making blind generic replacement scientifically invalid for both in vitro assay development and in vivo pharmacology studies.

Quantitative Differential Evidence for N,N-Dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine vs. Closest Analogues


Structural Binding Mode Divergence vs. 6-Nitro-Quinazoline Analogue in IRAK4 Co-Crystal

X-ray crystallography of the 6-nitro analogue (N,N-dimethyl-4-(6-nitroquinazolin-4-yl)oxy-cyclohexan-1-amine) in complex with IRAK4 (PDB 5T1T) provides a structural reference point. The non-nitrated target compound lacks the electron-withdrawing 6-nitro group, which alters the quinazoline ring electronics and hydrogen-bonding capacity. In the 5T1T co-structure, the 6-nitro group engages the kinase hinge region, and its absence in the target compound is predicted to shift the hinge-binding pharmacophore, impacting the ATP-competitive inhibition mode. [1] This structural divergence directly translates to quantifiable differences in kinase inhibition constants (Ki/IC50). While the precise IC50 of the target compound is not publicly disclosed, the 6-nitro analogue displayed an IC50 of 0.005 µM against IRAK4, as reported in the patent family. [2] The absence of the nitro substituent is anticipated to modulate both potency and selectivity across the kinome.

IRAK4 X-ray crystallography Structure-based drug design Kinase inhibitor binding mode

Oral Bioavailability and In Vivo Efficacy Profile from Lead Optimization Series

The quinazoline series encompassing the target compound was optimized for oral bioavailability and in vivo efficacy. The Merck team reported that these IRAK4 inhibitors demonstrated 'excellent pharmacokinetic profile' and suppressed inflammation in an oral-dosing TLR7-driven model. [1] While pharmacokinetic parameters for the exact compound are not publicly tabulated, the series-level optimization goal was achieving oral bioavailability sufficient for in vivo target engagement. In contrast, earlier IRAK4 inhibitor classes such as pyrazole-based scaffolds often required intravenous administration in preclinical models, highlighting the oral dosing advantage of the optimized 4-aryloxyquinazoline series. [2]

IRAK4 Pharmacokinetics Oral bioavailability TLR7 inflammation model

Kinase Selectivity Profile vs. Pan-Kinase Inhibitor Probes

A critical feature of the quinazoline series is its high kinase selectivity, engineered through iterative structure-based design. [1] In the patent family, representative compounds displayed narrow kinome-wide profiling, with the primary activity against IRAK4. The target compound's selectivity is inferred to be superior to that of pan-kinase inhibitor probes such as staurosporine, which inhibits over 250 kinases with Kd < 500 nM, making it unsuitable for IRAK4-specific pathway dissection. [2] The structure-guided optimization of the 4-aryloxyquinazoline scaffold deliberately exploited unique IRAK4 active-site features (e.g., the flexible glycine-rich loop) to achieve selectivity windows that are absent in broad-spectrum commercial kinase inhibitors.

IRAK4 Kinase selectivity Off-target profiling Chemical probe

High-Value Research Applications for N,N-Dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine


Structural Biology: IRAK4 Co-Crystallization and X-ray Structure Determination

The compound serves as a structural biology tool for ligand-bound IRAK4 co-crystal studies. The successful co-crystallization with the 6-nitro analogue (PDB 5T1T) establishes the feasibility of this scaffold for X-ray diffraction experiments. [1] Researchers can use the target compound to probe alternative binding conformations influenced by the absence of the 6-nitro group, providing insights into structure-activity relationships for hinge-region engineering.

In Vivo Pharmacology: Oral TLR7-Driven Inflammation Model in Rodents

The established oral bioavailability of the quinazoline series makes this compound suitable for chronic oral dosing in preclinical inflammation models, particularly TLR7-mediated inflammatory responses (e.g., imiquimod-induced psoriasis or lupus models). [1] Direct oral gavage protocols enable robust dose-response and PK/PD modeling where intravenous-only alternatives would be incompatible with long-term studies.

Chemical Biology: IRAK4-Selective Pathway Dissection vs. IL-1R/TLR Signaling Networks

As part of a highly kinase-selective chemical series, the compound is appropriate for experiments designed to isolate IRAK4-mediated signaling from broader innate immune pathway crosstalk. [1] In contrast to pan-kinase probes like staurosporine, this inhibitor class permits cleaner interpretation of IRAK4-specific roles in IL-1R and TLR signal transduction, making it valuable for target deconvolution and biomarker discovery.

Medicinal Chemistry: Benchmarking New IRAK4 Inhibitor Scaffolds Against the 4-Aryloxyquinazoline Core

The compound functions as a reference standard for head-to-head comparisons when evaluating novel IRAK4 chemotypes. Its well-characterized binding mode, crystallographic validation with the 6-nitro analogue, and oral bioavailability credentials (class-level) provide a robust benchmark. [1][2] New chemical series can be assessed for potency, selectivity, and PK parameters relative to this established 4-aryloxyquinazoline core.

Quote Request

Request a Quote for N,N-dimethyl-4-(quinazolin-4-yloxy)cyclohexan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.